molecular formula C15H18N6O2 B2657432 N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine CAS No. 2034209-57-7

N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine

Cat. No.: B2657432
CAS No.: 2034209-57-7
M. Wt: 314.349
InChI Key: GYVYPYKSUIMVRY-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine is a complex organic compound that features a pyrazine ring, a pyrrolidine ring, and a dimethylamine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine typically involves multiple steps, including the formation of the pyrazine and pyrrolidine rings, followed by their coupling. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of a pyrrolopyrazine derivative . The reaction conditions often include moderate temperatures and the use of solvents like methanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-20(2)13-8-17-9-14(19-13)23-11-3-6-21(10-11)15(22)12-7-16-4-5-18-12/h4-5,7-9,11H,3,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVYPYKSUIMVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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